2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane
Brand Name: Vulcanchem
CAS No.: 13052-09-0
VCID: VC20968675
InChI: InChI=1S/C24H46O6/c1-9-13-15-19(11-3)21(25)27-29-23(5,6)17-18-24(7,8)30-28-22(26)20(12-4)16-14-10-2/h19-20H,9-18H2,1-8H3
SMILES: CCCCC(CC)C(=O)OOC(C)(C)CCC(C)(C)OOC(=O)C(CC)CCCC
Molecular Formula: C24H46O6
Molecular Weight: 430.6 g/mol

2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane

CAS No.: 13052-09-0

Cat. No.: VC20968675

Molecular Formula: C24H46O6

Molecular Weight: 430.6 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane - 13052-09-0

Specification

CAS No. 13052-09-0
Molecular Formula C24H46O6
Molecular Weight 430.6 g/mol
IUPAC Name [5-(2-ethylhexanoylperoxy)-2,5-dimethylhexan-2-yl] 2-ethylhexaneperoxoate
Standard InChI InChI=1S/C24H46O6/c1-9-13-15-19(11-3)21(25)27-29-23(5,6)17-18-24(7,8)30-28-22(26)20(12-4)16-14-10-2/h19-20H,9-18H2,1-8H3
Standard InChI Key JUIBLDFFVYKUAC-UHFFFAOYSA-N
SMILES CCCCC(CC)C(=O)OOC(C)(C)CCC(C)(C)OOC(=O)C(CC)CCCC
Canonical SMILES CCCCC(CC)C(=O)OOC(C)(C)CCC(C)(C)OOC(=O)C(CC)CCCC

Introduction

Chemical Identity and Physical Properties

2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane, identified by CAS number 13052-09-0, belongs to the organic peroxide class of compounds. It contains two peroxide functional groups attached to a 2,5-dimethylhexane backbone, creating a symmetrical structure that influences its decomposition behavior and reactivity patterns.

Nomenclature and Identifiers

The compound is known by several names in scientific and industrial contexts, including abbreviated forms and trade names. These alternative identifiers help in tracking the compound across different regulatory databases and commercial applications.

Identifier TypeValue
CAS Number13052-09-0
EINECS/ELINCS Number235-935-5
Molecular FormulaC24H46O6
Molecular Weight430.6 g/mol
UNII10N88F7673
UN Number3115
TSCA StatusListed on inventory

Physical and Chemical Properties

The physical and chemical properties of 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane determine its handling requirements, storage conditions, and applications in industrial processes. Understanding these properties is crucial for safe and effective use of the compound.

PropertyValueReference
Physical StateClear liquid
Boiling Point471.1±55.0 °C (Predicted)
Density0.967±0.06 g/cm³ (20°C)
Viscosity80 mPa·s (20°C)
Vapor Pressure0.01 Pa at 25°C
Water Solubility27.9 μg/L at 20°C
LogP7.1 at 25°C
Flash Point195.6°C
Color≤ 20 Pt-Co
Assay≥ 92.0%
These physical and chemical properties influence the compound's behavior in various applications and determine appropriate handling and storage protocols. The relatively high boiling point and flash point indicate thermal stability under normal conditions, while the low water solubility underscores its hydrophobic nature, affecting its application in aqueous systems .

Synthesis and Production

The industrial production of 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane involves careful chemical procedures that must account for the reactive nature of peroxide compounds. The synthesis methods are designed to ensure product purity while maintaining safety throughout the manufacturing process.

Synthetic Routes

The primary synthetic pathway for producing 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane involves the reaction of 2-ethylhexanoic acid with hydrogen peroxide. This reaction requires careful control of temperature and pH to ensure the formation of the desired peroxide compound. Industrial production methods necessarily employ specialized equipment designed to handle the reactive and potentially hazardous nature of organic peroxides.
The synthesis typically involves multiple steps:

  • Formation of intermediate hydroperoxides

  • Esterification reactions with appropriate acid chlorides or anhydrides

  • Purification processes to achieve the required purity specifications
    These manufacturing processes must adhere to strict safety protocols due to the inherent reactivity of peroxide compounds. Quality control measures ensure that the final product contains minimal impurities, as indicated by the assay requirement of ≥ 92.0% for commercial products .

Industrial Production

Industrial production of 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane is conducted under controlled conditions with specialized equipment. The commercial product is often marketed under trade names such as Trigonox 141, which is produced by Nouryon . Production specifications typically limit the content of potential impurities, such as 2,5-dihydroperoxy-2,5-dimethylhexane, to ≤ 2.2% .
The manufacturing process must account for thermal sensitivity, as the compound has a defined Self-Accelerating Decomposition Temperature (SADT) of 35°C, above which rapid decomposition may occur . This necessitates temperature-controlled production facilities and specialized handling protocols throughout the manufacturing process.

Applications in Industry and Research

2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane has found significant applications in polymer chemistry and materials science, primarily due to its ability to generate free radicals in a controlled manner at specific temperatures.

Polymer Production

The compound serves as an effective radical initiator in polymerization processes, particularly for vinyl monomers. In suspension polymerization, it is used for the polymerization of styrene at approximately 90°C . Compared to other initiators like Dibenzoyl peroxide (Perkadox L-W75), 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane produces polymers with higher molecular weights due to its bifunctional nature .
This property makes it particularly valuable in applications where higher molecular weight polymers are desired, as it can increase polymer chain length without requiring longer reaction times. In fact, when aiming for equivalent molecular weights, this compound can actually reduce polymerization time compared to monofunctional initiators .

Resin Curing Applications

As a curing agent, 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane is employed in the processing of unsaturated polyester (UP) and vinylester resins . It is particularly preferred for curing UP resin-based Hot Press Molding formulations, such as Dough Molding Compounds (DMC) and Bulk Molding Compounds (BMC), in the temperature range of 120-160°C .
For optimal results in producing High-Pressure Molding (HPM) parts with Class A surfaces and short molding times, the compound is often used in combination with less reactive peroxides such as Trigonox C or Trigonox BPIC-C75 . This synergistic approach allows for controlled curing processes that optimize both production efficiency and final product quality.

Advanced Composite Materials

Research has demonstrated the utility of 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane in the production of continuous fiber reinforced composites through pultrusion processes. In these applications, it serves as a "finisher peroxide" alongside other initiators like Perkadox 16 and Laurox or Trigonox 421 .

Peroxide RoleExampleFunction
Starter PeroxidePerkadox 16Initiates quick conversion and viscosity increase
Follow-up PeroxideLaurox or Trigonox 421Continues polymerization process
Finisher PeroxideTrigonox 141 (2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane)Ensures conversion of remaining monomer
In pultrusion of bendable continuous fibers with reactive acrylic thermoplastic resins, temperature profile optimization is crucial for achieving complete monomer conversion. Computer simulations using software like PREDICI have shown that using multiple peroxides with different decomposition temperatures, including 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane as the finisher, can achieve optimal conversion profiles .

Mechanism of Action

The effectiveness of 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane in various applications stems from its distinctive decomposition mechanism and radical generation properties. Understanding these mechanisms provides insight into its utility in polymerization processes.

Radical Formation

The primary mechanism of action for 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane involves thermal decomposition to form free radicals. This decomposition is temperature-dependent and results in the breaking of the peroxide (O-O) bonds in the molecule. The presence of two peroxide groups in the compound allows for the generation of multiple radicals from a single molecule, contributing to its efficiency as a polymerization initiator.
The decomposition typically follows first-order kinetics and is highly temperature-sensitive. At temperatures above its activation threshold, the compound undergoes homolytic cleavage of the peroxide bonds, generating reactive alkoxy radicals that can initiate polymerization reactions.

Polymerization Initiation

Once formed, the radicals generated from 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane can initiate chain reactions in vinyl monomers. In styrene polymerization, for example, these radicals attack the carbon-carbon double bond of the styrene monomer, creating a new radical that propagates the chain reaction .
The bifunctional nature of the compound means that each molecule can potentially initiate two polymer chains, leading to higher molecular weight polymers compared to monofunctional initiators like dibenzoyl peroxide . This characteristic is particularly valuable in applications where polymer molecular weight directly impacts physical properties such as strength, durability, and thermal resistance.

Decomposition Products

Upon decomposition, 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane yields several products, including:

Safety ParameterClassification/ValueReference
GHS SymbolGHS02 (Flammable)
Signal WordDanger
Hazard StatementH242 (Heating may cause fire)
UN/NA Number3115
DOT Hazard Class5.2 (Organic Peroxide)
Packing GroupII
Reactivity AlertsExplosive, Strong Oxidizing Agent
Safety precautions for handling this compound include:
  • Avoiding exposure to heat, sparks, or open flames

  • Storing at temperatures below the control temperature (20°C)

  • Keeping away from combustible materials

  • Using appropriate personal protective equipment

  • Following prescribed emergency procedures in case of accidental release or fire

Incompatible Materials and Conditions

As an organic peroxide, 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane can react vigorously with certain materials. According to hazard information, it may:

  • Explode from heat, contamination, or loss of temperature control

  • Ignite combustible materials (wood, paper, oil, clothing)

  • React with reducing agents, metal compounds, and accelerators

  • Decompose violently when exposed to temperatures above the control temperature
    These reactivity characteristics necessitate strict segregation from incompatible materials and careful control of environmental conditions during handling, storage, and transportation.

Toxicological and Environmental Profile

Toxicological Assessment

Available toxicological data indicates that 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane has relatively low acute toxicity but requires careful handling due to its chemical reactivity.

Toxicological ParameterValue/ResultReference
Acute Oral Toxicity (LD50, Rat)12,918 mg/kg
Genotoxicity in vitroNo evidence of genotoxic effects
NOAEL (General Toxicity - Parent)1,000 mg/kg bw/day
NOAEL (Fertility)1,000 mg/kg bw/day
STOT - Single ExposureNot classified (data conclusive but insufficient for classification)
STOT - Repeated ExposureNot classified as specific target organ toxicant
Aspiration ToxicityNot classified
These toxicological findings suggest that while the compound has a relatively high LD50 value (indicating low acute oral toxicity), proper handling protocols should still be observed due to its chemical reactivity rather than inherent toxicity.

Environmental Considerations

Environmental data for 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane indicates minimal aquatic toxicity at its solubility limit, though its physical-chemical properties suggest potential environmental persistence.

Research Developments and Future Perspectives

Research into 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane continues to evolve, with particular focus on optimizing its performance in advanced materials development and exploring new application areas.

Computational Modeling of Polymerization Kinetics

Recent advances in computational modeling have enhanced understanding of the role of 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane in polymerization processes. Studies using PREDICI simulation software have demonstrated the ability to predict and optimize reaction conditions for in-situ polymerization of methyl methacrylate during pultrusion processes .
These simulations allow for precise control of temperature profiles and initiator combinations, enabling the optimization of processing parameters without extensive trial-and-error experimentation. For example, researchers have shown that by using an appropriate combination of starter, follow-up, and finisher peroxides (including 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane), complete monomer conversion can be achieved within the residence time of a typical pultrusion die .
Future research directions may include more sophisticated models that account for the influence of fiber reinforcements on heat transfer and reaction kinetics, further improving predictive capabilities for composite manufacturing processes.

Emerging Applications in Advanced Materials

While traditionally used in styrene polymerization and unsaturated polyester curing, 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane is finding new applications in advanced material development. Current research indicates potential for this compound in:

  • Thermoplastic composites with post-formability properties

  • High-performance adhesives with controlled curing profiles

  • Specialty coatings requiring precise control of crosslinking density

  • Medical-grade polymers for conformable bandages and wound care applications These emerging applications leverage the compound's ability to generate free radicals in a controlled manner at specific temperatures, enabling precise manipulation of polymer architecture and resulting material properties.

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